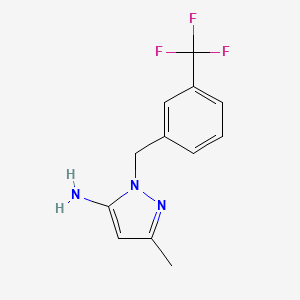

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a fluorine atom substituted for a methyl group . This group is known for its high electronegativity and the stability it confers to compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could be introduced through various methods, such as the use of a trifluoromethylating reagent .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is known for its high stability and resistance to nucleophilic attack, but it can participate in certain reactions under specific conditions .Wissenschaftliche Forschungsanwendungen

Use in FDA-Approved Drugs

The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . It’s been observed that most of these compounds exhibit numerous pharmacological activities .

Use in Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction conditions are exceptionally mild and functional group tolerant .

Use in Agrochemical Industry

Trifluoromethyl-pyridine (TFMP) derivatives, which could potentially include this compound, have been used in the agrochemical industry for the protection of crops from pests .

Use in Spectroelectrochemical Studies

The compound has been used in the synthesis of peripherally tetra-substituted phthalocyanines, which were then studied using various electrochemical techniques . The results indicated their applicability in the fields of electrochemical technologies .

Use in Medicinal Chemistry

Pyrazoles, which include this compound, have potential applications in medicinal chemistry as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .

Use in Characterization and Quantitation of DNA and Hemoglobin Adducts

The compound could potentially be used as a derivatization reagent for the characterization and quantitation of DNA and hemoglobin adducts .

Use in Preparation of 6-Substituted Purines

The compound has been used in the preparation of 6-substituted purines .

Use in Electrospray Ionization Mass Spectroscopy

The compound enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Eigenschaften

IUPAC Name |

5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-8-5-11(16)18(17-8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPLIZWHBXZLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)

![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)

![1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2396394.png)

![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)

![Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2396400.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)